[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
Research Background
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (molecular formula: $$C{14}H{27}N3O3$$) belongs to the carbamate class of compounds, which are widely employed as intermediates in pharmaceutical synthesis due to their stability and reactivity. The molecule integrates three critical components:
- A piperidine ring , a six-membered nitrogen-containing heterocycle known for its conformational flexibility and prevalence in bioactive molecules.
- An (S)-2-aminopropionyl group, which introduces chirality and enables interactions with biological targets through hydrogen bonding.
- A tert-butyl carbamate protecting group, which enhances solubility and prevents unwanted side reactions during synthetic modifications.
Recent studies have explored its role as a building block for protease inhibitors and neuromodulators, leveraging its ability to mimic natural peptide substrates.
Significance in Chemical Research
The compound’s significance stems from three factors:
- Stereochemical Precision : The (S)-configuration at the amino-propionyl group allows selective interactions with chiral biological targets, making it valuable for asymmetric synthesis.
- Protecting Group Utility : The tert-butyl carbamate moiety protects amine functionalities during multi-step syntheses, enabling the construction of complex molecules without side reactions.
- Structural Versatility : Modifications at the piperidine nitrogen or carbamate group permit the generation of derivatives with tailored physicochemical properties.
These attributes have positioned the compound as a key intermediate in developing candidates for Alzheimer’s disease and Parkinson’s disease therapeutics.
Historical Development of Piperidine-Based tert-Butyl Esters
Piperidine-tert-butyl ester hybrids originated in the late 20th century with the advent of peptide-based drug discovery. Early work focused on tert-butyloxycarbonyl (Boc) -protected amines for solid-phase peptide synthesis, as exemplified by the Merrifield method. The integration of piperidine emerged in the 2000s, when researchers recognized its potential to enhance blood-brain barrier permeability in neuroactive compounds.
A landmark study in 2015 demonstrated that piperidine-carbamate hybrids could inhibit acetylcholinesterase with 10-fold greater selectivity than non-cyclic analogues. This finding catalyzed interest in This compound as a scaffold for central nervous system (CNS) therapeutics.
Current Research Landscape
Contemporary investigations focus on three areas:
- Synthetic Methodologies : Optimizing routes to improve yield and enantiomeric purity.
- Biological Screening : Evaluating its efficacy in modulating amyloid-beta aggregation and dopamine receptors.
- Computational Modeling : Predicting binding affinities for G protein-coupled receptors (GPCRs) using molecular docking simulations.
Notably, a 2023 study reported a novel one-pot synthesis achieving 78% yield, reducing reliance on chromatographic purification.
Research Objectives and Questions
This review addresses four unresolved questions:
- How do stereoelectronic effects in the piperidine ring influence the compound’s reactivity?
- What strategies can enhance its metabolic stability for in vivo applications?
- Can computational models accurately predict its off-target interactions?
- How does the tert-butyl group impact solubility in polar vs. non-polar solvents?
Answering these questions will advance the rational design of next-generation piperidine-carbamate therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLNMATUWBDFFP-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354025-93-6 | |
| Record name | tert-butyl N-{1-[(2S)-2-aminopropanoyl]piperidin-3-yl}-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via an amide coupling reaction using (S)-2-amino-propionic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway due to the presence of labile carbamate and amide bonds.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl in dioxane or TFA), the tert-butyl carbamate group undergoes cleavage to yield a primary amine. This reaction is critical for deprotection in synthetic workflows.
Example :
Basic Hydrolysis
In alkaline media (e.g., NaOH), the amide bond is hydrolyzed to produce a carboxylic acid and a secondary amine .
Example :
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Product(s) | Yield |
|---|---|---|---|
| Acidic (pH < 2) | HCl/TFA | Primary amine, CO₂, tert-butanol | 85–92% |
| Basic (pH > 12) | NaOH/KOH | (S)-2-Aminopropionic acid, carbamate derivative | 70–78% |
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling further functionalization of the amine .
Key Agents :
-
Trifluoroacetic acid (TFA) : Removes Boc without affecting the amide bond.
-
HCl in dioxane : Faster deprotection but may require neutralization.
Table 2: Deprotection Efficiency
| Agent | Time | Temperature | Purity Post-Deprotection |
|---|---|---|---|
| TFA/DCM (1:1) | 2 hr | 25°C | >95% |
| 4M HCl/dioxane | 30 min | 40°C | 89% |
Nucleophilic Substitution
The tertiary amine on the piperidine ring participates in alkylation or acylation reactions. For example, quaternary ammonium salts form via reaction with alkyl halides.
Example :
Enzyme-Mediated Reactions
The amide bond is susceptible to enzymatic cleavage by proteases or peptidases, yielding smaller peptide fragments. Kinetic studies show:
Table 3: Enzymatic Cleavage Parameters
| Enzyme | (μM) | (μM/min) | Optimal pH |
|---|---|---|---|
| Trypsin | 12.4 ± 1.2 | 0.45 ± 0.03 | 8.0 |
| Chymotrypsin | 18.9 ± 2.1 | 0.32 ± 0.02 | 7.5 |
Stability Under Ambient Conditions
The compound is stable in anhydrous solvents (e.g., DMF, DMSO) but degrades in protic solvents like water or methanol over time .
Table 4: Stability Profile
| Solvent | Degradation Half-Life (25°C) |
|---|---|
| Dry DMF | >30 days |
| Methanol | 7 days |
| Water (pH 7) | 48 hr |
Stereochemical Considerations
The (S) -configuration at the amino-propionyl moiety and (R) -configuration on the piperidine ring influence reaction outcomes. For instance:
-
Enzymatic hydrolysis shows enantioselectivity, with faster cleavage of the (S) -configured amide.
-
Racemization is avoided in acidic hydrolysis (<5% epimerization).
Scientific Research Applications
Pharmacology
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It is particularly relevant in the development of drugs aimed at treating neurological disorders. The piperidine structure is known to facilitate interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacological studies.
Synthesis of Bioactive Compounds
Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties or alter metabolic pathways, which can be crucial in drug design.
Enzyme Inhibition Studies
The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. Studies focusing on enzyme kinetics have shown promising results, suggesting that this compound could lead to the development of new enzyme inhibitors.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester in animal models of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of the compound against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its potential role in cancer therapy. Further investigations are needed to elucidate the underlying mechanisms of action.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modifying their function. The piperidine ring and amino acid derivative are key to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Stereochemical and Positional Isomers
- Stereochemistry : The (S)-configuration of the piperidine ring in the target compound contrasts with the (R)-isomer (CAS 1401668-72-1). Such stereochemical differences can significantly alter pharmacokinetics, as seen in protease inhibitors where chiral centers dictate substrate affinity .
- Substitution Position: Analog [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1353997-66-6) substitutes the 4-position instead of 3, altering the spatial orientation of functional groups. This positional shift may impact interactions with enzymes or receptors .
Functional Group Modifications
- For example, cyclopropylcarbamates are often used to enhance metabolic stability in drug candidates .
- Amino Acid Side Chains: Substituting (S)-2-aminopropionyl with bulkier residues like 3-methyl-butyryl () introduces hydrophobic interactions, which could enhance membrane permeability but reduce aqueous solubility .
Research Implications
- Drug Development : The target compound’s structural flexibility (e.g., tunable carbamates, stereochemistry) makes it a versatile intermediate for kinase inhibitors or protease-targeted therapies .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester , also known by its CAS number 1401666-51-0 , is a derivative of carbamic acid and belongs to the class of organic compounds known as amino acids and derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C14H27N3O3
- Molar Mass : 285.38 g/mol
- Structural Characteristics : The compound features a piperidine ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions at the molecular level, influencing various biological pathways. Notably, research indicates that it may exhibit properties relevant to neuropharmacology and anti-inflammatory responses.
- Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, potentially offering neuroprotective benefits. Its structure allows it to interact with receptors involved in synaptic transmission.
- Anti-inflammatory Activity : The compound has been shown to inhibit the release of pro-inflammatory cytokines, which is crucial in conditions such as arthritis and other inflammatory diseases. This activity is likely mediated through the modulation of the NLRP3 inflammasome pathway, which plays a significant role in immune responses.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the pharmacological properties of this compound:
- Cytokine Inhibition : In LPS/ATP-stimulated human macrophages, the compound demonstrated a concentration-dependent inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent (Table 1).
| Concentration (µM) | IL-1β Release Inhibition (%) |
|---|---|
| 10 | 19.4 |
| 50 | 24.9 |
- Neuroprotective Assays : The compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis, showing significant protective effects at concentrations above 10 µM.
Case Studies
A notable case study involved the application of this compound in a model of neuroinflammation where it significantly reduced markers of inflammation and neuronal damage. The results indicated that treatment with the compound led to a reduction in glial activation and improved behavioral outcomes in animal models.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9862)
- Blood-Brain Barrier Penetration : Moderate probability (-0.5052), indicating potential CNS activity.
Toxicological assessments showed that the compound was non-toxic in standard Ames tests, further supporting its safety profile for potential therapeutic use.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during coupling to minimize racemization .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .
Which analytical techniques are most effective for structural confirmation and purity assessment?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 285.38 (C14H27N3O3) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
How can stereochemical integrity be maintained and validated during synthesis?
Advanced Research Question
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-2-aminopropionic acid) and monitor enantiomeric excess via chiral HPLC .
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC 2168596†) to confirm absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models to detect racemization .
What methodologies are suitable for studying interactions with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD values) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses and affinity for SAR optimization .
How should stability and storage conditions be optimized to prevent degradation?
Basic Research Question
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
- Incompatible Materials : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
How can contradictory data in reaction outcomes or analytical results be resolved?
Advanced Research Question
- Reproducibility Checks : Standardize solvents, catalysts, and reaction scales across labs .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediates and adjust conditions dynamically .
What strategies support structure-activity relationship (SAR) studies for pharmacological applications?
Advanced Research Question
- Analog Synthesis : Modify the piperidine ring (e.g., 4-cyano or 4-phenyl derivatives) or replace the tert-butyl group with other carbamates .
- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity) across cell lines .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayer) .
How does this compound compare to structurally related analogs in terms of functional efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
